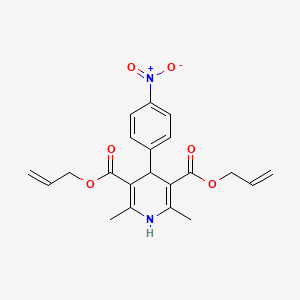![molecular formula C19H18N6O2 B11143018 2-(5-methoxy-1H-indol-1-yl)-N-[4-(1H-tetrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11143018.png)
2-(5-methoxy-1H-indol-1-yl)-N-[4-(1H-tetrazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHOXY-1H-INDOL-1-YL)-N-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]PHENYL}ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1H-INDOL-1-YL)-N-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of ethyl 2-(5-methoxy-1H-indolyl)acetate, which is then converted to ethyl 2-(5-methoxy-1H-indolyl)acetohydrazide. This intermediate is further reacted with various aromatic aldehydes to form arylidene derivatives. These derivatives are cyclized with chloroacetyl chloride in the presence of triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHOXY-1H-INDOL-1-YL)-N-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(5-METHOXY-1H-INDOL-1-YL)-N-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-METHOXY-1H-INDOL-1-YL)-N-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole moieties and biological activities.
Uniqueness
2-(5-METHOXY-1H-INDOL-1-YL)-N-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[4-(tetrazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-17-6-7-18-15(10-17)8-9-24(18)12-19(26)21-16-4-2-14(3-5-16)11-25-13-20-22-23-25/h2-10,13H,11-12H2,1H3,(H,21,26) |
InChI Key |
LVJXRKNZRILCOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11142938.png)

![2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11142954.png)
![6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11142955.png)
![(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142958.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11142963.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11142976.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-methionine](/img/structure/B11142979.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine](/img/structure/B11142985.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142993.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11143007.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine](/img/structure/B11143013.png)
![2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143021.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143026.png)
